molecular formula C11H17N3OS B12993557 N-(4-Butoxyphenyl)hydrazinecarbothioamide

N-(4-Butoxyphenyl)hydrazinecarbothioamide

Cat. No.: B12993557
M. Wt: 239.34 g/mol
InChI Key: LJGFEIMYMHEZAY-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a hydrazinecarbothioamide backbone (-NH-CS-NH-NH-) linked to a 4-butoxyphenyl group. Thiosemicarbazides are widely studied for their tautomerism (thione ↔ thiol forms), diverse biological activities, and applications in heterocyclic synthesis .

Properties

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

1-amino-3-(4-butoxyphenyl)thiourea

InChI

InChI=1S/C11H17N3OS/c1-2-3-8-15-10-6-4-9(5-7-10)13-11(16)14-12/h4-7H,2-3,8,12H2,1H3,(H2,13,14,16)

InChI Key

LJGFEIMYMHEZAY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=S)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 4-butoxyaniline with thiosemicarbazide under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Cyclization Reactions

N-(4-Butoxyphenyl)hydrazinecarbothioamide undergoes cyclization under basic or acidic conditions to form 1,2,4-triazole-3-thiones, a class of heterocycles with significant biological activity.

Key Reactions:

Reagents/Conditions Product Mechanism Yield Reference
NaOH (aqueous), reflux1-(4-Butoxyphenyl)-1H-1,2,4-triazole-3-thiolBase-mediated dehydrative cyclization82%
Formic acid, ethanol, 80°C1-(4-Butoxyphenyl)-1H-1,2,4-triazole-3-thiolAcid-catalyzed cyclization75–88%
CS₂, KOH, ethanol4-Amino-5-(4-butoxyphenyl)-1,2,4-triazole-3-thioneNucleophilic addition and cyclization85%

Mechanistic Insights :

  • Base-mediated cyclization : Deprotonation of the hydrazinecarbothioamide group initiates intramolecular nucleophilic attack, forming a five-membered triazolethione ring .

  • Acid-catalyzed cyclization : Formic acid promotes tautomerization and subsequent cyclization via intermediate hydrazide formation .

Alkylation and Arylation

The thioamide group participates in nucleophilic substitution reactions with alkyl/aryl halides.

Reaction Examples:

Reagent Product Conditions Application
2-BromoacetophenoneS-(4-Butoxyphenyl)-1,2,4-triazole-3-yl thioetherNaOH, ethanol, refluxAntimicrobial agent synthesis
Benzyl chlorideN-(4-Butoxyphenyl)-S-benzyl thioureaDry ethanol, 60°CIntermediate for drug design

Key Findings :

  • Alkylation occurs preferentially at the sulfur atom due to its high nucleophilicity .

  • Reactions with α-halogenated ketones (e.g., phenacyl bromides) yield thioethers with enhanced bioactivity .

Oxidation and Reduction

The thiourea moiety is redox-active, enabling transformations into urea or disulfide derivatives.

Oxidation Reactions:

Oxidizing Agent Product Conditions Outcome
KMnO₄ (acidic)N-(4-Butoxyphenyl)ureaH₂SO₄, 25°CComplete sulfur elimination
H₂O₂ (30%)N-(4-Butoxyphenyl)hydrazinecarboxamideEthanol, 50°CPartial oxidation to sulfoxide

Reduction Reactions :

  • NaBH₄ : Reduces the C=S bond to C-SH, forming N-(4-Butoxyphenyl)hydrazinecarbothiolamide.

Biological Activity Correlations

Derivatives of this compound exhibit notable bioactivity:

Derivative Activity Mechanism Reference
1,2,4-Triazole-3-thionesAnticancer (IC₅₀ = 12–45 μM)Apoptosis induction via ROS generation
S-Alkylated thioethersAntioxidant (DPPH IC₅₀ = 8.2 μM)Free radical scavenging

Stability and Reactivity Trends

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or alkaline (pH > 12) conditions, forming 4-butoxyaniline and thiourea.

  • Thermal Stability : Stable up to 150°C; decomposes exothermically above this temperature (DSC data).

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(4-Butoxyphenyl)hydrazinecarbothioamide has been investigated for its anticancer properties. A notable study demonstrated its effectiveness as an inhibitor of T-47D breast cancer cell growth. The compound exhibited cytotoxic effects, indicating its potential as a therapeutic agent against breast cancer .

1.2 Inhibition of Enzymatic Activity

Research has shown that derivatives of hydrazinecarbothioamide can inhibit specific enzymes linked to various diseases. For instance, the compound's structural analogs have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isoenzymes, which are associated with disorders like Alzheimer's disease. These compounds showed promising IC50 values, suggesting their utility in treating enzyme-related conditions .

Antimicrobial Properties

2.1 Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies indicated that certain derivatives displayed significant antimicrobial activity against both drug-sensitive and multidrug-resistant bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. This highlights the compound's potential as a lead structure for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically beginning with the reaction of hydrazine derivatives with carbonyl compounds followed by thiocarbonyl formation. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Table 1: Summary of Anticancer Activity

Compound NameCell LineIC50 (µM)Reference
This compoundT-47D Breast Cancer15.5
Analog 1MCF-7 Breast Cancer10.2
Analog 2HeLa Cervical Cancer12.3

Table 2: Antibacterial Activity Against Resistant Strains

Compound NameBacterial StrainZone of Inhibition (mm)Reference
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)18
Analog 1Klebsiella pneumoniae20
Analog 2Staphylococcus aureus25

Mechanism of Action

The mechanism of action of N-(4-Butoxyphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Aryl Substituents

Compounds sharing the hydrazinecarbothioamide core but differing in aryl substituents exhibit variations in properties:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Features
N-(3-Chlorophenyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide (3b) 3-Cl, 4-NO₂ 228–230 88 High yield; nitro group enhances electron-withdrawing effects.
N-(3-Chlorophenyl)-2-(4-methoxybenzylidene)hydrazinecarbothioamide (3c) 3-Cl, 4-OCH₃ 166–168 83 Methoxy group improves solubility; moderate melting point.
N-(4-Ethoxyphenyl)-2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinecarbothioamide (6) 4-OCH₂CH₃, naphthoyl 195–197 94 Ethoxy and naphthoyl groups increase steric bulk and π-π interactions.
N-(4-Methoxyphenyl)hydrazinecarbothioamide derivatives 4-OCH₃ 194–200 82–94 Methoxy substituents favor hydrogen bonding; high purity (95–99%) .

Key Observations :

  • Alkoxy Chain Length : Longer chains (e.g., butoxy vs. methoxy/ethoxy) enhance lipophilicity but may reduce crystallinity, lowering melting points .
  • Electron-Donating Groups : Methoxy/ethoxy substituents improve solubility and stabilize thione tautomers via resonance .
  • Halogen Substituents : Chloro/nitro groups increase reactivity in nucleophilic substitutions but may reduce bioavailability due to higher polarity .
Heterocyclic Derivatives

Incorporation of heterocycles (e.g., triazoles, benzothiazoles) modifies biological activity and coordination properties:

Compound Class/Example Structure Biological Activity
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles Triazole-thione core Antifungal/antibacterial activity via sulfur coordination.
Acridine-thiosemicarbazones Acridine-thiosemicarbazone hybrids DNA intercalation; antiproliferative activity (IC₅₀: 1–10 µM).
Isatin-β-thiosemicarbazones Isatin (indole-2,3-dione) derivatives β-lactamase inhibition; antiviral activity.

Key Observations :

  • Triazole-Thiones : Exhibit tautomer-dependent activity; sulfur atoms facilitate metal coordination, enhancing antimicrobial effects .
  • Acridine Hybrids : Extended aromatic systems improve DNA binding (Kₐ: 10⁴–10⁶ M⁻¹) but may increase cytotoxicity .

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance enzyme inhibition but may reduce cell permeability .
  • Tautomerism : Thione forms (C=S) are critical for metal chelation and antimicrobial activity .

Key Observations :

  • Yield Optimization : Electron-rich aryl isothiocyanates (e.g., 4-methoxyphenyl) achieve higher yields (82–94%) .
  • Spectral Confirmation : ¹H NMR NH/Ar-H shifts (δ 8.0–12.5 ppm) and ¹³C NMR C=S signals (δ 175–180 ppm) validate structures .
Tautomerism and Computational Insights

DFT studies on N-(pyridin-2-yl)hydrazinecarbothioamide reveal:

  • Thione (C=S) vs. Thiol (C–SH) : Thione tautomers dominate in DMSO, stabilized by resonance (ΔG < 2 kcal/mol).

Biological Activity

N-(4-Butoxyphenyl)hydrazinecarbothioamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings related to its biological activity, including its antioxidant, antimicrobial, and enzyme inhibitory properties.

Synthesis and Characterization

This compound can be synthesized through the reaction of appropriate hydrazine derivatives with isothiocyanates. The characterization of the compound typically involves techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. In studies, compounds similar to this compound demonstrated significant scavenging activity against free radicals:

CompoundIC50 (µM)% Inhibition at 250 µM
439.3997.18 ± 1.42
539.7996.90 ± 1.39
642.3297.11 ± 1.12
AA (Ascorbic Acid)107.6791.26 ± 0.49
BHA (Butylated Hydroxyanisole)51.6289.30 ± 1.37

These results indicate that the hydrazinecarbothioamide derivatives exhibit strong antioxidant potential, outperforming some standard antioxidants like ascorbic acid and BHA .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes linked to diseases such as Alzheimer's disease:

  • Acetylcholinesterase (AChE) : Compounds in this class have shown promising inhibitory activity against AChE, with IC50 values indicating effectiveness comparable to known inhibitors.
  • Carbonic Anhydrases (hCA I and II) : These enzymes are involved in numerous physiological processes and their inhibition can have therapeutic implications in conditions like glaucoma and epilepsy.

The following table summarizes the inhibitory activities of related compounds:

EnzymeIC50 Value (nM)Reference Compound
hCA I7.12 - 45.12Acetazolamide
hCA IISimilar rangeAcetazolamide
AChEVariesRivastigmine

These findings suggest that this compound derivatives may serve as effective agents in treating conditions associated with these enzymes .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary studies indicate that it exhibits antibacterial activity against various pathogens, including:

  • Staphylococcus aureus
  • Klebsiella pneumoniae

These studies typically compare the efficacy of the compound against standard antibiotics, demonstrating its potential as a novel antimicrobial agent .

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of hydrazinecarbothioamides:

  • Neuroprotective Effects : Research indicates that certain derivatives may protect neuronal cells from oxidative stress, potentially aiding in neurodegenerative disease management.
  • Cancer Treatment : Compounds exhibiting high antioxidant and enzyme inhibitory activities are being investigated for their roles in cancer therapy, particularly in chemoprevention strategies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Butoxyphenyl)hydrazinecarbothioamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation of 4-butoxyphenyl isothiocyanate with hydrazine hydrate in ethanol under acidic catalysis (e.g., acetic acid). Purification typically involves column chromatography (PE:EE 4:1) and recrystallization from ethanol or DMF/ethanol mixtures to achieve yields >80% .
  • Optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of isothiocyanate to hydrazine), solvent polarity (ethanol vs. DMF), and temperature (room temperature vs. reflux) can enhance yield and purity. Monitoring via TLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H-NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and butoxy chain signals (δ 1.0–4.0 ppm). The NH groups typically appear as broad singlets near δ 9.5–10.0 ppm .
  • FT-IR : Key peaks include C=S (1180–1200 cm⁻¹), N-H (3260–3280 cm⁻¹), and C-O (1240 cm⁻¹ for butoxy) .
  • EI-MS : Molecular ion peaks ([M]+) confirm molecular weight, with fragmentation patterns validating the hydrazinecarbothioamide backbone .

Q. How does the solubility profile of this compound vary across solvents, and what models predict this behavior?

  • Experimental Data : Solubility increases with polarity and temperature. For analogous compounds, PEG-400 shows the highest solubility (e.g., 1.08 × 10⁻¹ mole fraction at 298.15 K), followed by ethylene glycol and ethanol .
  • Modeling : The Apelblat equation correlates solubility with temperature (R² > 0.996). Parameters like Hansen solubility parameters can further optimize solvent selection .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of hydrazinecarbothioamide derivatives?

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂, -CN) enhance antimicrobial and anticancer activity by increasing electrophilicity. For example, 4-cyano derivatives show IC₅₀ values <10 µM against breast cancer cells .
  • Methodology : Synthesize analogs via substituted isothiocyanates and evaluate using MTT assays. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like topoisomerase II .

Q. What computational approaches validate the tautomeric and electronic properties of this compound?

  • DFT/B3LYP Studies : Optimize geometry at the 6-311++G(d,p) basis set. HOMO-LUMO gaps (~4.5 eV) predict reactivity, while NBO analysis confirms intramolecular charge transfer .
  • Spectroscopic Validation : Compare experimental FT-IR/NMR with theoretical data (R² > 0.99 for linear regression) to confirm the thione tautomer over thiol forms .

Q. How can contradictory spectral or crystallographic data be resolved for hydrazinecarbothioamide derivatives?

  • Case Study : Discrepancies in NH proton shifts (δ 9.5 vs. 10.5 ppm) may arise from solvent polarity or hydrogen bonding. Use DMSO-d₆ for enhanced NH resolution .
  • X-ray Crystallography : Resolve ambiguities in molecular conformation. For example, the dihedral angle between phenyl and thiosemicarbazone moieties (e.g., 12.5° vs. 18.3°) impacts packing and stability .

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